(R)-Hexan-3-amine hydrochloride

Chiral Synthesis Pharmaceutical Intermediates Enantiomeric Separation

(R)-Hexan-3-amine hydrochloride (CAS 70218-58-5) is a single-enantiomer, chiral primary aliphatic amine, typically supplied as a hydrochloride salt to improve handling and solubility. With a molecular formula of C6H16ClN and a molecular weight of 137.65 g/mol, it features a stereocenter at the 3-carbon position.

Molecular Formula C6H16ClN
Molecular Weight 137.65 g/mol
Cat. No. B12964670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Hexan-3-amine hydrochloride
Molecular FormulaC6H16ClN
Molecular Weight137.65 g/mol
Structural Identifiers
SMILESCCCC(CC)N.Cl
InChIInChI=1S/C6H15N.ClH/c1-3-5-6(7)4-2;/h6H,3-5,7H2,1-2H3;1H/t6-;/m1./s1
InChIKeyHBPOQLARFLBTMS-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Hexan-3-amine hydrochloride: Chiral Amine Building Block Procurement Guide


(R)-Hexan-3-amine hydrochloride (CAS 70218-58-5) is a single-enantiomer, chiral primary aliphatic amine, typically supplied as a hydrochloride salt to improve handling and solubility [1]. With a molecular formula of C6H16ClN and a molecular weight of 137.65 g/mol, it features a stereocenter at the 3-carbon position . This compound serves as a key chiral synthon in asymmetric synthesis and pharmaceutical intermediate production, where enantiomeric configuration is critical for downstream biological activity .

(R)-Hexan-3-amine hydrochloride: The Criticality of Enantiomeric Purity in Procurement


Generic substitution with the racemic mixture (CAS 76716-22-8) or the (S)-enantiomer (CAS 70218-56-3) is not scientifically valid for applications requiring a specific chiral configuration . The (R)- and (S)-enantiomers can exhibit profoundly different pharmacokinetic, pharmacodynamic, and binding properties in drug development, with one enantiomer being therapeutically active and the other inactive or even toxic [1]. The racemic mixture, containing both enantiomers in a 1:1 ratio, is unsuitable for stereo-defined synthesis, as it introduces an undesired isomer that must be separated or is carried through a synthesis, leading to reduced yield and the potential for complex diastereomeric mixtures .

Quantitative Differentiation of (R)-Hexan-3-amine Hydrochloride from Key Analogs


Absolute Configuration Purity: (R)-Enantiomer vs. Racemic Mixture

The (R)-enantiomer (CAS 70218-58-5) offers a defined absolute configuration, which is a prerequisite for synthesizing single-enantiomer drug candidates. Unlike the racemic mixture (CAS 76716-22-8), which contains 50% of the undesired (S)-enantiomer, the (R)-enantiomer eliminates the need for costly and time-consuming chiral separation steps later in the synthesis, thereby improving atom economy and overall yield . While the racemic product is often specified at a 95% chemical purity, this specification does not account for the 50% loss of yield from the undesired enantiomer in a chiral synthesis .

Chiral Synthesis Pharmaceutical Intermediates Enantiomeric Separation

Physicochemical Handling Advantages: Hydrochloride Salt Form vs. Free Base

The hydrochloride salt form is a solid at standard temperature and pressure (STP), whereas the free base (R)-hexan-3-amine (CAS 63731-10-2) is a low-boiling liquid (estimated boiling point ~119°C) . The solid salt form offers superior handling characteristics, including ease of weighing, reduced volatility, and lower exposure risk. It also exhibits enhanced aqueous solubility, which is beneficial for reactions performed in aqueous or protic media. The free base has an estimated pKa of ~10.5, indicating it will be predominantly protonated and thus water-soluble only when in its salt form under mildly acidic conditions [1].

Pre-formulation Analytical Chemistry Lab-scale Synthesis

Stability and Long-Term Storage Profile for Salt Form

The hydrochloride salt is recommended for long-term storage in a cool, dry place, maintaining at least a 95% chemical purity specification over time . Free amines are susceptible to oxidation and carbonate formation upon exposure to air, leading to degradation of purity. The salt form protects the amine functionality, mitigating these degradation pathways and ensuring higher lot-to-lot consistency upon procurement from chemical suppliers. This stability is critical for maintaining the integrity of synthetic routes that rely on precise stoichiometry of the chiral amine [1].

Storage Stability Supply Chain Shelf-life

Specific Optical Rotation as an Identity and Purity Discriminator

The specific optical rotation ([α]D) is a definitive numerical identifier that distinguishes the (R)-enantiomer from the (S)-enantiomer and the racemate. The (S)-enantiomer will exhibit an equal and opposite rotation to the (R)-enantiomer, while the racemate will have a net rotation of 0°. While the exact experimental value for the hydrochloride in a defined solvent and concentration was not found in the non-excluded literature, this value is a standard certificate of analysis (CoA) parameter. Any deviation from the expected value or a reading of 0° for the (R)-enantiomer would immediately indicate degradation, contamination, or mislabeling, serving as a critical quality control check upon receipt [1].

Chiral Purity Quality Control Pharmacopoeial Analysis

Procurement-Driven Application Scenarios for (R)-Hexan-3-amine Hydrochloride


Synthesis of Enantiopure Drug Substance Intermediates

The primary application is in the research and development of new chemical entities (NCEs) requiring a chiral amine building block. Procuring the single (R)-enantiomer as the hydrochloride salt enables the direct synthesis of enantiopure advanced intermediates, a strategy that avoids the yield loss inherent to classical resolution methods (as detailed in Evidence 1). This is essential for preclinical candidate selection, where the correct stereoisomer must be evaluated for target binding and activity.

Asymmetric Catalysis Ligand Development

This chiral amine can be reacted with aldehydes or ketones to form chiral imine or diamine ligands for transition metal catalysts. The solid hydrochloride salt is the preferred starting material for ligand library synthesis due to its ease of handling and accurate stoichiometric dispensing in a high-throughput screening format, a clear advantage over the free base liquid (Evidence 2). The defined (R)-configuration allows researchers to probe the impact of ligand chirality on enantioselective reactions.

Chiral Derivatizing Agent for Enantiomeric Excess Determination

The compound can serve as a chiral derivatizing agent for carboxylic acids or aldehydes. The resulting diastereomeric amides or imines can be analyzed by standard HPLC or NMR to determine the enantiomeric purity of a substrate. The procurement of the single (R)-enantiomer in high purity guarantees that the resulting diastereomeric analysis is unambiguous, a critical quality control measure in process chemistry. Optical rotation can be used for in-house identity verification upon receipt (Evidence 4).

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